A Technical Guide to (R)-N-Boc-2-hydroxymethylmorpholine: Properties, Synthesis, and Applications
A Technical Guide to (R)-N-Boc-2-hydroxymethylmorpholine: Properties, Synthesis, and Applications
Introduction: The Significance of a Chiral Morpholine Scaffold
In the landscape of contemporary medicinal and organic chemistry, the morpholine scaffold stands out as a "privileged structure." Its frequent incorporation into drug candidates is a testament to its ability to enhance pharmacological profiles by improving properties like polarity, metabolic stability, and aqueous solubility. The introduction of chirality into this scaffold, specifically in derivatives like (R)-N-Boc-2-hydroxymethylmorpholine, unlocks stereospecific interactions with biological targets, a cornerstone of modern drug design.[1]
This guide provides an in-depth technical overview of (R)-N-Boc-2-hydroxymethylmorpholine, a versatile chiral building block. The '(R)' designation defines the stereochemistry at the C-2 position, offering a precise starting point for asymmetric synthesis. The N-Boc (tert-butoxycarbonyl) group provides a robust yet easily cleavable protecting group for the morpholine nitrogen, enabling controlled, sequential chemical transformations.[1] Finally, the hydroxymethyl group at the C-2 position serves as a critical functional handle for molecular elaboration.[1] This unique combination of features has established (R)-N-Boc-2-hydroxymethylmorpholine as a key intermediate in the synthesis of numerous bioactive compounds, most notably the selective norepinephrine reuptake inhibitor, (+)-(S,S)-reboxetine.[1]
Part 1: Core Physicochemical Properties
The fundamental chemical and physical properties of (R)-N-Boc-2-hydroxymethylmorpholine are summarized below. This data is essential for reaction planning, purification, and safe handling. The compound typically presents as a white crystalline solid or a colorless viscous oil that may crystallize upon standing.[2][3] It is slightly soluble in water but demonstrates good solubility in polar organic solvents.[4]
| Property | Value | Source(s) |
| CAS Number | 135065-71-3 | [2] |
| Molecular Formula | C₁₀H₁₉NO₄ | [2] |
| Molecular Weight | 217.26 g/mol | [2] |
| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | [2] |
| Appearance | White crystalline solid or colorless viscous oil | [2][3] |
| Melting Point | 59-61 °C | [2] |
| Boiling Point | ~321 °C (at 760 mmHg) | [2][3] |
| Density | ~1.118 g/cm³ | [2][3] |
| Flash Point | ~148 °C | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Part 2: Spectroscopic Analysis Profile
Spectroscopic analysis is critical for confirming the identity and purity of (R)-N-Boc-2-hydroxymethylmorpholine. Below is a detailed interpretation of its expected spectroscopic signature based on its molecular structure and published data for the compound and its analogs.
¹H NMR Spectroscopy
Proton NMR is a primary tool for structural verification. The spectrum provides characteristic signals for the morpholine ring protons, the hydroxymethyl group, and the bulky Boc protecting group.
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¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts (δ):
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δ 3.98 - 3.41 (m, 7H): This complex multiplet region corresponds to the protons of the morpholine ring (H2, H3, H5, H6) and the hydroxymethyl group (-CH₂OH).[2] The diastereotopic nature of the ring protons results in complex splitting patterns.
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δ 3.03 - 2.65 (m, 2H): These multiplets typically represent the axial protons on the morpholine ring, which are often shifted to a higher field compared to their equatorial counterparts.[2]
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δ 2.12 (br s or t, 1H): A broad signal or triplet corresponding to the hydroxyl proton (-OH).[2] Its chemical shift and multiplicity can vary with concentration and solvent.
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δ 1.45 (s, 9H): A sharp, strong singlet representing the nine equivalent protons of the tert-butyl group of the Boc protector.[2] This is a hallmark signal for N-Boc protected compounds.
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¹³C NMR Spectroscopy
Carbon NMR provides information on the unique carbon environments within the molecule.
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¹³C NMR (125 MHz, CDCl₃) Expected Chemical Shifts (δ):
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δ ~155 ppm: The carbonyl carbon of the Boc group (C=O).
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δ ~80 ppm: The quaternary carbon of the Boc group (-C(CH₃)₃).
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δ ~76 ppm: The chiral carbon attached to the hydroxymethyl group (C-2).
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δ ~66 ppm: The carbon of the hydroxymethyl group (-CH₂OH).
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δ ~65-40 ppm: A series of peaks corresponding to the remaining three carbons of the morpholine ring (C-3, C-5, C-6). The specific shifts depend on their position relative to the nitrogen and oxygen atoms.
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δ ~28.5 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Expected IR Absorption Bands (cm⁻¹):
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~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group. The broadness is due to hydrogen bonding.
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~2975-2850 cm⁻¹: C-H stretching vibrations from the alkyl groups on the morpholine ring and the Boc group.
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~1690 cm⁻¹ (strong): C=O stretching vibration of the carbamate carbonyl in the Boc group. This is a very strong and characteristic absorption.
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~1170 cm⁻¹ & ~1115 cm⁻¹: C-O stretching vibrations from the ether linkage in the morpholine ring and the C-O bond of the alcohol.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Mass Spectrum (Electrospray Ionization - ESI):
-
[M+H]⁺: Expected at m/z 218.13.
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[M+Na]⁺: Expected at m/z 240.12.
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Key Fragment: A significant fragment ion is often observed at m/z 162.1, corresponding to the loss of a tert-butyl group ([M - C₄H₉]⁺). Another common loss is the entire Boc group, resulting in a fragment for the protonated 2-hydroxymethylmorpholine.
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Part 3: Synthesis and Key Reactions
(R)-N-Boc-2-hydroxymethylmorpholine is typically synthesized through chiral pool synthesis or asymmetric methods to establish the crucial (R)-stereocenter. An operationally simple and common approach starts from (S)-epichlorohydrin.
Synthetic Workflow Diagram
The following diagram illustrates a generalized, high-level synthetic pathway. The causality behind this choice is the ready availability of enantiomerically pure epichlorohydrin, which serves as an inexpensive chiral building block.
Caption: Synthetic pathway from (S)-epichlorohydrin.
Exemplary Synthesis Protocol
This protocol describes a representative synthesis via reductive amination, a robust and scalable method. The choice of a palladium catalyst is based on its high efficiency and selectivity in reductive amination reactions.
Reaction: Intramolecular Reductive Amination
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Precursor Preparation: Prepare the requisite azido aldehyde precursor through established multi-step synthetic routes starting from a suitable chiral material.
-
Hydrogenation Setup: In a suitable hydrogenation vessel, dissolve the azido aldehyde intermediate (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 wt% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-24 hours). The causality for this long reaction time is to ensure complete reduction of the azide and subsequent intramolecular cyclization.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite®, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (R)-N-Boc-2-hydroxymethylmorpholine.
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Purification: If necessary, purify the product by flash column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes to afford the final product with high purity.
Part 4: Applications in Drug Development
The utility of (R)-N-Boc-2-hydroxymethylmorpholine is most evident in its role as a precursor to complex, high-value pharmaceutical agents. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), which is critical for selective target engagement.
Key Precursor Role
This molecule is a cornerstone in the synthesis of drugs where a chiral morpholine unit is essential for biological activity.
Caption: Role as a key intermediate in multi-step API synthesis.
Case Study: Synthesis of (+)-(S,S)-Reboxetine
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[4] The (S,S)-enantiomer is known to possess the most potent and selective activity.[4] The synthesis of this enantiomer heavily relies on a chiral morpholine precursor. While some routes use (S)-2-(Hydroxymethyl)morpholine, the principles of utilizing a chiral hydroxymethylmorpholine are identical.[4] The synthesis involves activating the hydroxymethyl group for subsequent nucleophilic attack, a common strategy where (R)-N-Boc-2-hydroxymethylmorpholine serves as an ideal starting point. Its (R)-stereochemistry is pivotal in establishing one of the two chiral centers in the final reboxetine molecule.[1]
Part 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
(R)-N-Boc-2-hydroxymethylmorpholine is classified as an irritant. The following GHS hazard statements apply:
-
H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Dispensing: When weighing or transferring the solid, take care to minimize dust generation.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately follow first-aid procedures outlined in the Safety Data Sheet (SDS).
-
Contingency: Keep an appropriate spill kit readily accessible.
Storage Protocol
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Container: Store in a tightly sealed container to prevent moisture ingress and contamination.
-
Atmosphere: Store under an inert atmosphere of nitrogen or argon to prevent potential degradation.[2]
-
Temperature: Keep refrigerated at 2-8°C for long-term stability.[2]
-
Location: Store in a designated area for chemical reagents, away from incompatible materials such as strong oxidizing agents.
References
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(R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. iChemical. [Link]
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Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]
-
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]
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tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577. PubChem. [Link]
-
Cas 135065-76-8,(S)-N-Boc-2-Hydroxymethylmorpholine. LookChem. [Link]
-
Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters - ACS Publications. [Link]
